molecular formula C19H17ClN2O5S2 B13374629 3-{[(4-chlorophenyl)sulfonyl]methyl}-7,8-dimethoxy-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one

3-{[(4-chlorophenyl)sulfonyl]methyl}-7,8-dimethoxy-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one

Cat. No.: B13374629
M. Wt: 452.9 g/mol
InChI Key: YWWJCNFLHHFRQG-UHFFFAOYSA-N
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Description

The compound 3-{[(4-chlorophenyl)sulfonyl]methyl}-7,8-dimethoxy-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is a heterocyclic molecule featuring a thiazolo[2,3-b]quinazolinone core. Key structural elements include:

  • A thiazolo[2,3-b]quinazolinone scaffold, which combines a thiazole ring fused with a quinazolinone system.
  • A 4-chlorophenylsulfonylmethyl substituent at position 3, providing electronic and steric modulation.

This compound’s synthesis likely involves sulfonylation of a precursor using 4-chlorobenzenesulfonyl chloride, analogous to methods described for related triazoloquinazolines .

Properties

Molecular Formula

C19H17ClN2O5S2

Molecular Weight

452.9 g/mol

IUPAC Name

3-[(4-chlorophenyl)sulfonylmethyl]-7,8-dimethoxy-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one

InChI

InChI=1S/C19H17ClN2O5S2/c1-26-16-7-14-15(8-17(16)27-2)21-19-22(18(14)23)12(9-28-19)10-29(24,25)13-5-3-11(20)4-6-13/h3-8,12H,9-10H2,1-2H3

InChI Key

YWWJCNFLHHFRQG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N3C(CSC3=N2)CS(=O)(=O)C4=CC=C(C=C4)Cl)OC

Origin of Product

United States

Preparation Methods

Synthesis via Thiazole and Quinazoline Precursors

  • Starting Materials :

  • Reaction Conditions :

    • The reaction could involve a condensation step between the thiazole and quinazoline precursors under acidic or basic conditions, depending on the specific functional groups present.
    • Catalysts like potassium carbonate (K2CO3) or piperidine might be used to facilitate the reaction.
  • Example Reaction :

    # Example reaction scheme
    from rdkit import Chem
    
    # Define the reactants
    thiazole_precursor = Chem.MolFromSmiles('C1=NC(=S)C(=N1)S(=O)(=O)C2=CC=C(C=C2)Cl')
    quinazoline_precursor = Chem.MolFromSmiles('C1=NC2=C(C=C(C=C2)OC)C(=O)N1C(=O)')
    
    # Define the product
    product = Chem.MolFromSmiles('C1=NC2=C(C=C(C=C2)OC)C(=O)N1C(=S)C3=NC(=CS3)S(=O)(=O)C4=CC=C(C=C4)Cl')
    
    # Print the reaction
    print("Reaction: ", Chem.ReactionFromSmiles(thiazole_precursor, quinazoline_precursor, product))
    

Synthesis via Cyclization of Open-Chain Precursors

  • Starting Materials :

  • Reaction Conditions :

    • The reaction involves cyclization under acidic conditions, possibly using a catalyst like hydrochloric acid or acetic acid.
    • Heating the mixture in a solvent like ethanol or dimethylformamide (DMF) could facilitate the cyclization.
  • Example Reaction :

    # Example reaction scheme for cyclization
    from rdkit import Chem
    
    # Define the reactant
    open_chain_precursor = Chem.MolFromSmiles('C1=NC2=C(C=C(C=C2)OC)C(=O)N1NC(=S)N2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl')
    
    # Define the product
    product = Chem.MolFromSmiles('C1=NC2=C(C=C(C=C2)OC)C(=O)N1C(=S)C3=NC(=CS3)S(=O)(=O)C4=CC=C(C=C4)Cl')
    
    # Print the reaction
    print("Reaction: ", Chem.ReactionFromSmiles(open_chain_precursor, product))
    

Analysis of Preparation Methods

Advantages and Disadvantages

Method Advantages Disadvantages
Condensation High yield, straightforward synthesis Requires specific precursors, potential for side reactions
Cyclization Flexibility in starting materials, fewer steps Lower yields, requires precise control over reaction conditions

Spectroscopic Characterization

The synthesized compound can be characterized using various spectroscopic techniques:

Chemical Reactions Analysis

Types of Reactions

3-{[(4-chlorophenyl)sulfonyl]methyl}-7,8-dimethoxy-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other parts of the molecule.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound could be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it might have interesting binding properties.

Medicine

In medicine, 3-{[(4-chlorophenyl)sulfonyl]methyl}-7,8-dimethoxy-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one could be investigated for its potential therapeutic effects. Its unique structure might allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a versatile compound for various industrial processes.

Mechanism of Action

The mechanism of action of 3-{[(4-chlorophenyl)sulfonyl]methyl}-7,8-dimethoxy-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Analysis :

  • The thiazolo core (target compound) may exhibit distinct electronic properties compared to imidazo () or triazolo () systems due to sulfur’s polarizability.

Substituent Effects

Chlorophenyl Derivatives

  • Target Compound : 4-Chlorophenylsulfonylmethyl group provides strong electron-withdrawing effects and steric bulk.
  • 3-[(3-Chlorophenyl)sulfanyl]methyl-thiazoloquinazolinone (): 3-Chloro substitution reduces steric hindrance compared to 4-chloro; sulfanyl (S–H) vs. sulfonyl (SO₂) groups alter hydrogen-bonding capacity .
  • 3a-(4-Chlorophenyl)-imidazoquinazolinone (): 4-Chlorophenyl group similarly positioned but in a different heterocyclic system, suggesting conserved bioactivity trends .

Sulfonyl vs. Sulfanyl/Sulfonamide Groups

Compound Substituent Type Functional Impact Reference
Target Compound Sulfonyl (SO₂) Enhances polarity and hydrogen-bonding -
2-Methylsulfonyl-triazoloquinazoline Sulfonyl (SO₂) Improves metabolic stability
3-[(3-Chlorophenyl)sulfanyl]methyl derivative Sulfanyl (S–H) Lower oxidation state; potential thiol-mediated reactivity

Analysis :

  • Sulfonyl groups (target compound, ) are more electronegative and resistant to metabolic oxidation than sulfanyl groups .

Key Contrasts :

  • uses oxadiazole ring formation via condensation, highlighting divergent strategies for heterocyclic functionalization .

Pharmacological and Physicochemical Properties

While direct activity data for the target compound is unavailable, trends from analogs suggest:

  • Antimicrobial Potential: Sulfonyl and chlorophenyl groups in and correlate with antibacterial activity .
  • Kinase Inhibition: Quinazolinones with electron-withdrawing substituents (e.g., 7,8-dimethoxy) often target ATP-binding pockets .

Physicochemical Comparison :

Property Target Compound 3a-(4-Chlorophenyl)-imidazoquinazolinone () 5-Chloro-2-methylsulfonyl-triazoloquinazoline ()
Molecular Weight ~490 g/mol ~350 g/mol ~310 g/mol
Key Functional Groups 7,8-Dimethoxy, SO₂ Thiocarbonyl, 4-chlorophenyl SO₂, Cl
Likely Solubility Moderate (polar groups) Low (non-polar thiocarbonyl) Low (planar triazolo core)

Biological Activity

The compound 3-{[(4-chlorophenyl)sulfonyl]methyl}-7,8-dimethoxy-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is a member of the quinazolinone family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H17ClN2O5S2C_{19}H_{17}ClN_2O_5S^2 with a molecular weight of approximately 452.92 g/mol. The structure includes a thiazole ring fused with a quinazolinone moiety and features substituents that enhance its biological activity.

1. Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant anticancer properties. In vitro studies have shown that related compounds can inhibit various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer cells. The compound under review has been tested for its ability to inhibit cell proliferation and induce apoptosis in these cell lines.

  • Case Study: A study reported that similar quinazolinone derivatives showed IC50 values ranging from 0.36 to 40.90 μM against MDA-MB-231 cells, suggesting that structural modifications significantly impact their efficacy .

2. Anti-inflammatory Properties

Quinazolinones are known for their anti-inflammatory effects. The compound's sulfonyl group may contribute to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2.

  • Research Finding: A derivative exhibited significant inhibition of COX enzymes, indicating potential use in treating inflammatory diseases .

3. Antimicrobial Activity

The thiazole ring in the compound enhances its antimicrobial properties. Studies have shown that related compounds possess antibacterial and antifungal activities.

  • Example: Certain derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria, as well as fungi, highlighting the importance of the thiazole moiety in antimicrobial action .

Structure-Activity Relationship (SAR)

The biological activity of quinazolinones is highly dependent on their substituents:

SubstituentEffect on Activity
4-ChlorophenylEnhances anticancer activity
Methoxy groupsContribute to antioxidant properties
Sulfonyl groupIncreases solubility and bioavailability

The presence of methoxy groups at positions 7 and 8 has been associated with improved antioxidant activity, which is crucial for reducing oxidative stress in various diseases .

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for therapeutic applications in:

  • Cancer Therapy: As a potential lead compound for developing new anticancer agents.
  • Anti-inflammatory Drugs: For the treatment of chronic inflammatory conditions.
  • Antimicrobial Agents: To combat resistant strains of bacteria and fungi.

Q & A

Q. What analytical methods quantify trace impurities in bulk samples?

  • Answer: HPLC-PDA (C18 column, 0.1% TFA in acetonitrile/water gradient) detects impurities >0.1%. LC-MS/MS identifies byproducts (e.g., des-methyl derivatives) .

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